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Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indol-5-amine

Cat. No.: B1309053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic

characteristics of 1,2-Dimethyl-1H-indol-5-amine. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted data based

on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and

infrared (IR) spectroscopy for analogous indole and amine compounds. Detailed experimental

protocols for acquiring such data are also provided, along with a logical workflow for

spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,2-Dimethyl-1H-indol-5-
amine. These values are estimations derived from the analysis of structurally related

compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.1-7.2 d 1H H-7

~6.8-6.9 d 1H H-4

~6.6-6.7 dd 1H H-6

~6.2 s 1H H-3

~3.6 s 3H N¹-CH₃

~3.5 (broad s) 2H -NH₂

~2.3 s 3H C²-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~140-142 C-5

~135-137 C-7a

~128-130 C-2

~127-129 C-3a

~110-112 C-7

~108-110 C-4

~102-104 C-6

~99-101 C-3

~30-32 N¹-CH₃

~12-14 C²-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
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Table 3: Predicted Mass Spectrometry (MS) Data
m/z Predicted Fragment

160 [M]⁺ (Molecular Ion)

145 [M - CH₃]⁺

117 [M - CH₃ - NCH₂]⁺

Ionization Mode: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Assignment

3450-3300
N-H stretch (asymmetric and symmetric) of

amine

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

1620-1580 N-H bend (amine)

1600-1450 C=C stretch (aromatic)

1380-1360 C-H bend (methyl)

1300-1200 C-N stretch (aromatic amine)

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization

of 1,2-Dimethyl-1H-indol-5-amine.

Synthesis: Fischer Indole Synthesis
A plausible route for the synthesis of 1,2-Dimethyl-1H-indol-5-amine is the Fischer indole

synthesis.

Formation of Hydrazone: React 4-aminophenylhydrazine with acetone in an acidic medium

(e.g., acetic acid in ethanol) to form the corresponding hydrazone.
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Indolization: The resulting hydrazone is then subjected to cyclization under acidic conditions

(e.g., using polyphosphoric acid or zinc chloride) with heating. This step should yield 2-

methyl-1H-indol-5-amine.

N-Methylation: The secondary amine on the indole ring can be methylated using a suitable

methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in

an appropriate solvent like dimethylformamide (DMF).

Purification: The final product would be purified using column chromatography on silica gel

with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis
NMR Spectroscopy:

A sample of approximately 5-10 mg of purified 1,2-Dimethyl-1H-indol-5-amine is

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry:

A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane)

is prepared.

The sample is introduced into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (for EI-MS).

For electron ionization (EI), a standard electron energy of 70 eV is used.

The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Infrared Spectroscopy:
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A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory of an FTIR spectrometer.

The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Alternatively, a KBr pellet of the sample can be prepared and analyzed.

Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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[https://www.benchchem.com/product/b1309053#1-2-dimethyl-1h-indol-5-amine-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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